methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl ester and a chlorine substituent at specific positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazolopyridine core . The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrazolo[3,4-c]pyridines: Another class of pyrazolopyridines with a different fusion pattern.
Pyrazolo[4,3-b]pyridines: Compounds with a similar structure but different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)6-2-5(9)4-3-10-12-7(4)11-6/h2-3H,1H3,(H,10,11,12) |
InChI Key |
CZAOKZAGRZQBEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=NN2)C(=C1)Cl |
Origin of Product |
United States |
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